3,5-Dimethoxy-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-benzamide
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Overview
Description
3,5-Dimethoxy-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-propyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives
Scientific Research Applications
3,5-Dimethoxy-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways
Agriculture: It has been evaluated for its herbicidal and insecticidal properties, making it a candidate for crop protection
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as STAT3, leading to the suppression of cancer cell proliferation and induction of apoptosis . In agricultural applications, it may disrupt the metabolic pathways of pests, leading to their death .
Comparison with Similar Compounds
Similar Compounds
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: Known for their insecticidal activities.
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Studied for its anticancer properties.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino): Evaluated for its antimicrobial activities.
Uniqueness
3,5-Dimethoxy-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-benzamide stands out due to its dual functionality, combining the properties of both the 1,3,4-thiadiazole and benzamide moieties. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H17N3O3S |
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Molecular Weight |
307.37 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3O3S/c1-4-5-12-16-17-14(21-12)15-13(18)9-6-10(19-2)8-11(7-9)20-3/h6-8H,4-5H2,1-3H3,(H,15,17,18) |
InChI Key |
UYOPCTLFGVCLKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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